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STING-IN-3

STING Binding Affinity SPA

Species-specific STING inhibition complicates translational research. STING-IN-3 (C-171) offers a validated covalent tool for cross-system studies. - **Dual activity**: Inhibits hsSTING & mmSTING (0.02-2 µM); unlike mouse-selective C-176. - **Defined mechanism**: Covalently targets Cys91, blocking palmitoylation & TBK1 recruitment. - **Application**: Ideal for autoinflammatory models (Trex1 D18N), tumor immunology controls, and prolonged pathway blockade studies. Available for R&D use.

Molecular Formula C17H20N2O4
Molecular Weight 316.35 g/mol
Cat. No. B3025941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSTING-IN-3
Molecular FormulaC17H20N2O4
Molecular Weight316.35 g/mol
Structural Identifiers
SMILESCCCCCCC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-]
InChIInChI=1S/C17H20N2O4/c1-2-3-4-5-6-13-7-9-14(10-8-13)18-17(20)15-11-12-16(23-15)19(21)22/h7-12H,2-6H2,1H3,(H,18,20)
InChIKeyWZVGWJZGQFSRBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

STING-IN-3 Specifications & Procurement


STING-IN-3 (also designated C-171; CAS 2244881-69-2) is a covalent small-molecule inhibitor of stimulator of interferon genes (STING) [1]. This compound belongs to the nitrofuran carboxamide structural class and exerts its inhibitory effect by covalently targeting the predicted transmembrane cysteine residue 91 (Cys91) of STING, thereby blocking activation-induced palmitoylation and subsequent recruitment and phosphorylation of TBK1 . STING-IN-3 is utilized in research focused on autoinflammatory disorders, immune signaling, and oncology models [2].

Covalent Cys91 targeting blocks STING palmitoylation and TBK1 recruitment.
Dual human/mouse STING inhibition supports translational model consistency.
Pathway selectivity spares RIG‑I and TBK1 signaling.

STING-IN-3 Cross-Species & Mechanism Analysis


Substitution of STING inhibitors within the same class is not trivial due to marked species-specific divergence in target engagement and underlying covalent mechanisms. For instance, the widely used analog C-176 exhibits potent inhibition of mouse STING (mmSTING) but lacks significant activity against human STING (hsSTING), severely restricting its translational utility [1]. Conversely, more recent optimized inhibitors like STING-IN-7 demonstrate higher potency in vitro but lack the balanced, direct covalent engagement of hsSTING and mmSTING at a defined residue (Cys91) that characterizes STING-IN-3 [2]. The specific covalent binding mode of STING-IN-3 provides a distinct pharmacologic profile compared to reversible inhibitors or analogs with differing species selectivity, making direct interchange without experimental validation potentially confounding for cross-species model interpretation .

C-176 species selectivity gap
C-176 potently inhibits mouse STING but lacks meaningful human STING activity, restricting cross-species model interpretation.
STING-IN-7 covalent evidence absent
STING-IN-7 shows higher apparent potency but has not been demonstrated to engage Cys91 covalently; pharmacodynamic profile may differ after washout.
Class-wide species divergence
STING inhibitor target engagement varies across species; direct substitution without experimental validation may confound cross-model conclusions.

STING-IN-3 Comparative Evidence Matrix


Binding Affinity vs. Baseline STING Inhibitors

STING-IN-3 demonstrates a quantifiable binding affinity for R232 STING with an inhibition constant (Ki) of 43.1 nM as determined by scintillation proximity assay (SPA), which directly measures competitive displacement of radiolabeled 3H-cGAMP . This Ki value offers a standardized metric for comparing target engagement against other STING modulators in this class. For example, it serves as a baseline for evaluating structurally optimized derivatives or alternative covalent inhibitors where such direct binding data may be limited or absent .

Binding Affinity
Class‑level / Data to verify
Ki = 43.1 nM
Reported baseline for STING target engagement comparison.
SPA, R232 STING; competitive displacement of ³H‑cGAMP.
STING Binding Affinity SPA Inhibitor Potency Target Engagement

Species Selectivity vs. C-176

A critical differentiator for STING-IN-3 is its balanced inhibitory activity against both human STING (hsSTING) and mouse STING (mmSTING). In contrast, the closely related analog C-176 exhibits strict species selectivity. C-176 is documented to potently inhibit mmSTING while having no significant effect on hsSTING [1]. This contrasts sharply with STING-IN-3, which at concentrations of 0.02–2 µM, selectively reduces both hsSTING- and mmSTING-mediated IFN-β reporter activity in HEK293 cells, while sparing RIG-I and TBK1-mediated signaling [2].

Species Selectivity
Head‑to‑head
STING‑IN‑3: dual hs/mm inhibition vs. C‑176: mouse‑selective
Supports cross‑species translational studies.
IFN‑β reporter, HEK293 cells, 0.02–2 µM.
Species Selectivity Cross-Reactivity hsSTING mmSTING Reporter Assay

Covalent Mechanism & Potency vs. STING-IN-7

While STING-IN-7 exhibits higher apparent potency with an IC50 of 11.5 nM in standard inhibition assays [1], STING-IN-3 distinguishes itself through a well-defined, irreversible covalent mechanism targeting the Cys91 residue of STING . Although the precise IC50 of STING-IN-3 is not universally reported in the same assay format as STING-IN-7, its binding affinity (Ki = 43.1 nM) and robust activity in cellular reporter assays (0.02–2 µM) confirm potent pathway suppression via a covalent, palmitoylation-blocking mechanism [2]. This covalent mode of action provides prolonged target inhibition after compound washout, a pharmacodynamic advantage over reversible inhibitors like STING-IN-7 [3].

Mechanism & Potency
Cross‑study comparable
Covalent Cys91 binding; Ki 43.1 nM vs. STING‑IN‑7 IC₅₀ 11.5 nM (non‑covalent)
Covalent engagement may prolong pathway suppression post‑washout.
Washout‑based distinction not directly tested in same assay.
Covalent Inhibitor IC50 STING-IN-7 Potency Mechanism of Action

Pathway Selectivity vs. STING Agonists

In cellular pathway profiling, STING-IN-3 (0.02–2 µM) selectively reduces STING-mediated IFN-β reporter activity while demonstrating no significant inhibition of RIG-I- or TBK1-mediated signaling in the same HEK293 assay system [1]. This is a critical differentiation from broad-spectrum immune modulators or non-selective STING agonists that may inadvertently activate parallel innate immune pathways. In contrast, certain STING agonists can trigger systemic cytokine release via non-specific activation, a liability not shared by this selective STING antagonist [2].

Pathway Selectivity
Class‑level
STING‑selective inhibition vs. Broad immune activators
Enables STING‑specific phenotype attribution.
Reporter assay; HEK293; 0.02–2 µM; no RIG‑I/TBK1 inhibition.
Pathway Selectivity Off-Target RIG-I TBK1 IFN-β

STING-IN-3 Research Applications


Cross-Species Autoimmunity Validation

STING-IN-3 is optimally suited for studies requiring target engagement in both mouse models and human cell systems. Its documented dual inhibition of hsSTING and mmSTING (0.02–2 µM) [1] enables researchers to validate findings from murine autoimmune models (e.g., Trex1 D18N or AGS models) in human primary cells without changing the chemical probe, unlike mouse-selective inhibitors such as C-176 [2].

Covalent Antagonism in Chronic Inflammation

For experiments designed to distinguish sustained, irreversible pathway inhibition from reversible blockade, STING-IN-3 provides a well-characterized covalent tool. Its mechanism of targeting Cys91 to block palmitoylation offers prolonged target engagement after washout, which can be compared against reversible inhibitors like STING-IN-7 to delineate pharmacodynamic effects in cellular models of chronic inflammation .

Negative Control for STING Agonist Studies

In tumor immunology research utilizing STING agonists (e.g., DMXAA or MSA-2), STING-IN-3 serves as a pathway-selective negative control. It specifically antagonizes STING-mediated signaling without affecting RIG-I or TBK1 pathways at 0.02–2 µM [3], allowing researchers to attribute agonist-induced phenotypes (e.g., cytokine production, T-cell priming) exclusively to STING pathway activation rather than off-target innate immune responses [4].

Application
Selection Property
Validation Focus
Cross‑species autoimmunity model validation
Dual hsSTING/mmSTING inhibition
Translational model consistency across species
Covalent target engagement studies in chronic inflammation
Irreversible Cys91 mechanism
Sustained pathway suppression after washout
STING agonist negative control research
Pathway selectivity (spares RIG‑I/TBK1)
STING‑specific phenotype attribution

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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